molecular formula C3H6BrN3O B2533785 (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide CAS No. 2138290-87-4

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide

Cat. No. B2533785
CAS RN: 2138290-87-4
M. Wt: 180.005
InChI Key: BPKSUQOOGZDTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is a chemical compound with the molecular formula C3H6BrN3O and a molecular weight of 180.005. It is a research chemical and not intended for human or veterinary use. The 1,2,5-Oxadiazole moiety is known to be a part of compounds that endogenously produce nitric oxide (NO), a gaseous signaling molecule, that mediates a variety of biological effects, such as vasodilation, inhibition of platelet aggregation, cell apoptosis, and neurotransmission .


Molecular Structure Analysis

The InChI code for “(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is 1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H . This provides a standardized textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide” is a powder that is stored at room temperature . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide, focusing on six unique applications:

Anticancer Agents

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide has shown promise in the development of anticancer agents. Oxadiazole derivatives are known for their ability to inhibit cancer cell growth by interfering with cellular processes such as DNA replication and repair. Research has demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy .

Antimicrobial Agents

This compound is also being explored for its antimicrobial properties. Oxadiazole derivatives have been found to exhibit significant antibacterial and antifungal activities. They work by disrupting the cell wall synthesis of bacteria and fungi, leading to cell death. This makes them useful in the development of new antibiotics and antifungal medications .

Energetic Materials

(1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is used in the synthesis of energetic materials. These materials are crucial in the development of explosives and propellants. The high nitrogen content and stability of oxadiazole compounds make them suitable for use in high-energy applications, such as military explosives and rocket propellants .

Anti-inflammatory Agents

Research has indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Agents

The antiviral potential of (1,2,5-Oxadiazol-3-yl)methanamine hydrobromide is another area of interest. Oxadiazole derivatives have been shown to inhibit the replication of various viruses, including influenza and herpes simplex virus. They achieve this by targeting viral enzymes and proteins essential for viral replication .

Neuroprotective Agents

Oxadiazole compounds are being investigated for their neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes them potential therapeutic agents for the treatment of these conditions .

properties

IUPAC Name

1,2,5-oxadiazol-3-ylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.BrH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSUQOOGZDTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138290-87-4
Record name (1,2,5-oxadiazol-3-yl)methanamine hydrobromide
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